9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine
Description
9-(2-Methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine is a purine derivative featuring a 2-methoxyethyl group at the N9 position and a structurally complex substituent at the C6 position. The C6 substituent comprises an octahydropyrrolo[3,4-c]pyrrole scaffold linked to a 6-(trifluoromethyl)pyrimidine moiety. The trifluoromethyl group may enhance metabolic stability, while the bicyclic pyrrolopyrrole system could improve solubility or binding specificity .
Properties
IUPAC Name |
9-(2-methoxyethyl)-6-[2-[6-(trifluoromethyl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N8O/c1-31-3-2-28-11-27-16-17(28)25-10-26-18(16)30-7-12-5-29(6-13(12)8-30)15-4-14(19(20,21)22)23-9-24-15/h4,9-13H,2-3,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFSOJRQNNJIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C5=NC=NC(=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2-methoxyethyl)-6-{5-[6-(trifluoromethyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine , identified by its CAS number 2770637-21-1 , belongs to a class of purine derivatives that have garnered interest for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Composition
- Molecular Formula : CHNO
- Molecular Weight : 408.5 g/mol
The structural complexity of this compound suggests potential interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Anticancer Properties
Recent studies have shown that compounds similar to This compound exhibit significant antiproliferative effects against cancer cell lines. For instance, related purine derivatives have demonstrated:
- IC values in the range of 200–300 µg/mL against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro assays have indicated:
- Effective inhibition against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values suggesting moderate antibacterial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in tumor progression and bacterial resistance.
- Interaction with DNA/RNA : The purine structure allows for potential intercalation into nucleic acids, disrupting replication and transcription processes.
Case Studies
- Antiproliferative Effects : A study highlighted the effectiveness of a structurally similar purine derivative in inhibiting cell proliferation in vitro, demonstrating a dose-dependent response in cancer cell lines .
- Antibacterial Evaluation : Research focused on the antibacterial efficacy against MRSA strains showcased the compound's potential as an alternative therapeutic agent amidst rising antibiotic resistance .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness is highlighted through comparisons with analogous purine derivatives. Key differences in substituents, synthesis strategies, and inferred physicochemical/biological properties are summarized below:
Substituent Analysis
- 6-(Piperidin-1-yl)-9H-purine (1c): A smaller piperidine group at C6 reduces steric hindrance, likely favoring interactions with shallow binding pockets .
N9 Position :
Research Findings and Implications
- Target Selectivity : The pyrrolopyrrole-pyrimidine substituent’s size and hydrogen-bonding capacity may confer selectivity for kinases with deep active sites, unlike smaller analogs (e.g., 1c) .
- Solubility Challenges : Despite the 2-methoxyethyl group, the target compound’s solubility remains low, suggesting a need for formulation optimization compared to more hydrophilic derivatives like 1c .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
